molecular formula C8H7NO4 B2817454 2,4-Dicarboxy-methyl-pyridine CAS No. 859188-26-4

2,4-Dicarboxy-methyl-pyridine

Cat. No.: B2817454
CAS No.: 859188-26-4
M. Wt: 181.147
InChI Key: GBKJTNBQWNHJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dicarboxy-methyl-pyridine is a heterocyclic compound that features a pyridine ring substituted with carboxyl groups at the 2 and 4 positions and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dicarboxy-methyl-pyridine typically involves the functionalization of the pyridine ring. One common method is the direct carboxylation of methylpyridine derivatives using carbon dioxide under high pressure and temperature conditions. Another approach involves the oxidation of methyl-substituted pyridines using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the carboxylation reactions. Additionally, continuous flow reactors are utilized to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dicarboxy-methyl-pyridine undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form carboxyl groups.

    Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of 2,4-dicarboxy-pyridine.

    Reduction: Formation of 2,4-dihydroxy-methyl-pyridine or 2,4-dialdehyde-methyl-pyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2,4-Dicarboxy-methyl-pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dicarboxy-pyridine: Lacks the methyl group but has similar carboxyl functionalities.

    2,6-Dicarboxy-methyl-pyridine: Has carboxyl groups at the 2 and 6 positions instead of 2 and 4.

    3,5-Dicarboxy-methyl-pyridine: Has carboxyl groups at the 3 and 5 positions.

Uniqueness

2,4-Dicarboxy-methyl-pyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of both carboxyl and methyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

3-methylpyridine-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKJTNBQWNHJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.